molecular formula C15H21N3O5S B2765761 Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate CAS No. 2034243-77-9

Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate

Cat. No. B2765761
CAS RN: 2034243-77-9
M. Wt: 355.41
InChI Key: GEMAHDVMLYYHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with complex heterocyclic structures serve as key intermediates in the synthesis of a wide range of pharmaceuticals and materials with significant properties. For example, the synthesis of diverse trifluoromethyl heterocycles from a single precursor like ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, using rhodium(II) or copper(II) catalyzed reactions, highlights the versatility of such compounds in generating pharmacologically relevant structures (Honey et al., 2012).

Cyclization Reactions and Enzymatic Activity

Cyclization reactions with keto-esters lead to the formation of pyrazolopyrimidin-4-ones, demonstrating the chemical reactivity and potential for creating compounds with biological activities. These reactions not only expand the chemical space of heterocyclic compounds but also show the impact on enzymatic activities, as seen in studies where new compounds enhance reactivity (Abd & Awas, 2008).

Novel Material Synthesis

The construction of heteropropellanes using the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system illustrates the application of such compounds in creating novel materials with unusual and important physical properties (Konstantinova et al., 2020).

Antimicrobial and Biological Activities

The synthesis of hybrid molecules containing different heterocyclic moieties and their subsequent testing for antimicrobial, antilipase, and antiurease activities demonstrate the biological relevance of such compounds. These activities underline the potential use of heterocyclic compounds in developing new therapeutics (Başoğlu et al., 2013).

Enzyme Inhibition

Compounds synthesized from ethyl 4-(1H-indol-3-yl)butanoate showed potent inhibitory activity against the urease enzyme, suggesting their application in addressing conditions associated with urease activity. The study involved a detailed kinetic analysis and provided insights into the competitive inhibition mechanism, highlighting the potential of these compounds in drug development (Nazir et al., 2018).

properties

IUPAC Name

ethyl 4-oxo-4-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-5-23-15(20)7-6-14(19)16-11-9-13-12(8-10(11)2)17(3)24(21,22)18(13)4/h8-9H,5-7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAHDVMLYYHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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